Product packaging for 6,8-Dibromo-2-(3-thienyl)quinoline(Cat. No.:CAS No. 860784-38-9)

6,8-Dibromo-2-(3-thienyl)quinoline

Cat. No.: B2928871
CAS No.: 860784-38-9
M. Wt: 369.07
InChI Key: YOUUKDLWDZOGBL-UHFFFAOYSA-N
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Description

Product Overview 6,8-Dibromo-2-(3-thienyl)quinoline is a high-purity organic compound with the molecular formula C 13 H 7 Br 2 NS and a molecular weight of 377.08 g/mol . This complex molecule features a quinoline core structure substituted with bromine atoms at the 6 and 8 positions, and a thiophene ring at the 2-position. This structure makes it a valuable intermediate for advanced chemical synthesis and materials science research. Key Applications and Research Value This compound serves as a versatile chemical building block (CBB) , particularly in the development of novel heterocyclic systems. The presence of bromine atoms offers reactive sites for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex molecular architectures for pharmaceutical and materials research. The fusion of quinoline and thienyl motifs is of significant interest in the search for new organic electronic materials and pharmacological scaffolds due to the optoelectronic and biological properties associated with these structures. Researchers utilize this compound to develop potential candidates for catalysts and functional materials . Quality & Safety Our product is supplied with a guaranteed purity of ≥98% (determined by HPLC). For safe handling, please refer to the associated Safety Data Sheet (SDS). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Ordering Information We offer flexible packaging options to support your research scale. For specific pricing, availability, and additional analytical data, please contact our technical sales team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2NS B2928871 6,8-Dibromo-2-(3-thienyl)quinoline CAS No. 860784-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-2-thiophen-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NS/c14-10-5-8-1-2-12(9-3-4-17-7-9)16-13(8)11(15)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUUKDLWDZOGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 6,8 Dibromo 2 3 Thienyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,8-Dibromo-2-(3-thienyl)quinoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Proton Environments

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) and thienyl rings. However, specific chemical shifts (δ), multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) for the protons of this compound are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is used to determine the number and types of carbon atoms in a molecule. For this compound, distinct signals would be expected for each unique carbon atom in the quinoline and thienyl moieties. This would include quaternary carbons (such as those bonded to the bromine atoms) and protonated carbons. Detailed experimental data, including the specific chemical shifts for the carbon skeleton of this compound, could not be located in the available scientific databases.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity Determination

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations within the individual ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for connecting the thienyl substituent to the quinoline core at the C2 position.

Specific 2D NMR spectroscopic data for this compound is not published in the searched sources.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₃H₇Br₂NS), a high-resolution mass spectrum (HRMS) would confirm the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). However, published mass spectra or detailed fragmentation analysis for this specific compound were not found.

Property Value
Molecular FormulaC₁₃H₇Br₂NS
Monoisotopic Mass366.8849 u
Average Mass369.071 u
Note: These values are calculated based on the chemical formula and have not been experimentally confirmed from the searched literature.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic quinoline and thienyl rings, as well as C-Br stretching frequencies. No experimental IR spectrum with specific absorption frequencies (in cm⁻¹) for this compound is available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The spectrum of this compound would show absorption maxima (λ_max) corresponding to π-π* transitions within the extended aromatic system formed by the fusion of the quinoline and thienyl rings. The positions of these maxima would be influenced by the dibromo-substitution. Specific experimental data on the UV-Vis absorption maxima and molar absorptivity for this compound were not found in the searched scientific papers.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides a valuable, non-destructive method for obtaining a detailed vibrational fingerprint of a molecule, offering insights into its structural composition and the nature of its chemical bonds. For a complex heterocyclic system such as this compound, the Raman spectrum is expected to be rich with distinct bands corresponding to the vibrational modes of the quinoline core, the thienyl substituent, and the carbon-bromine bonds.

The presence of the heavy bromine atoms is expected to give rise to C-Br stretching vibrations at lower frequencies, typically in the range of 500-700 cm⁻¹. By analogy with other halogenated quinolines, such as 4,7-dichloroquinoline (B193633) which exhibits a band around 1090 cm⁻¹ attributed to the C-Cl stretching mode, the C-Br stretching modes in this compound would be a key identifier. researchgate.net The vibrational modes of the thienyl group, including C-S stretching and ring deformation, will also contribute to the complexity of the spectrum in the fingerprint region.

A comparative analysis of the Raman spectra of the parent quinoline, 2-substituted quinolines, and dibrominated quinolines would allow for a precise assignment of the observed bands for this compound. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more definitive assignment of the vibrational modes. researchgate.netresearchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹) Originating Moiety
Aromatic C-H Stretch3000 - 3100Quinoline, Thiophene (B33073)
Ring Stretching1300 - 1650Quinoline, Thiophene
C-H In-plane Bending1000 - 1300Quinoline, Thiophene
C-Br Stretch500 - 700Dibromo-quinoline
Ring Deformation400 - 800Quinoline, Thiophene

Table 1: Predicted characteristic Raman shifts for this compound based on data from analogous compounds.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing a wealth of information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the referenced literature, analysis of related structures allows for a well-founded prediction of its key structural features.

The crystal structure of a closely related compound, 5,7-dibromo-8-methoxyquinoline, reveals important details about the dibrominated quinoline core. iucr.orgresearchgate.net In this structure, the Br-C bond lengths are approximately 1.89-1.90 Å. iucr.org It is expected that the C-Br bond lengths in this compound would be of a similar magnitude. The quinoline ring system itself is largely planar. iucr.org

The crystal packing is likely to be governed by a combination of van der Waals forces and potential weak intermolecular interactions such as C-H···N or C-H···S hydrogen bonds, and π-π stacking between the aromatic rings of adjacent molecules, which are common in quinoline derivatives. iucr.orgnih.gov The presence of the two bulky bromine atoms will also significantly influence the packing arrangement.

Structural Parameter Predicted Value for this compound Reference Compound(s)
Crystal SystemMonoclinic or Orthorhombic5,7-dibromo-8-methoxyquinoline researchgate.net, 6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline nih.gov
Space GroupP2₁/c or similar centrosymmetric group5,7-dibromo-8-methoxyquinoline researchgate.net
C-Br Bond Length~1.90 Å5,7-dibromo-8-methoxyquinoline iucr.org
Dihedral Angle (Quinoline-Thiophene)Non-planartrans-1-(2-Quinolyl)-2-(2-thienyl)ethylene researchgate.net

Table 2: Predicted crystallographic parameters for this compound based on data from analogous compounds.

Computational and Theoretical Investigations of 6,8 Dibromo 2 3 Thienyl Quinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation. mdpi.comacs.org This approach allows for the detailed exploration of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface. For 6,8-Dibromo-2-(3-thienyl)quinoline, a key structural feature is the single bond connecting the quinoline (B57606) and thienyl rings. Rotation around this bond gives rise to different conformers.

Conformational analysis, often performed by scanning the potential energy surface as a function of the dihedral angle between the two rings, is crucial for identifying the global minimum energy structure and any other stable low-energy conformers. tsri.or.thsemanticscholar.org The relative planarity of the molecule is of interest, as the dihedral angle between the quinoline and thienyl rings influences the extent of π-conjugation. In similar bi-aryl systems, twisted conformations are common to relieve steric hindrance. beilstein-journals.org The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical bond lengths and angles that would be determined through DFT calculations. Actual values would require specific computational results.

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (quinoline) ~1.40 Å
Bond Length C-N (quinoline) ~1.37 Å
Bond Length C-C (thienyl) ~1.38 Å
Bond Length C-S (thienyl) ~1.73 Å
Bond Length C-Br ~1.90 Å
Bond Length C-C (inter-ring) ~1.48 Å
Dihedral Angle C-C-C-C (inter-ring) 20-40°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. numberanalytics.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. numberanalytics.commalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com In this compound, the HOMO is expected to be distributed primarily over the electron-rich thienyl and quinoline π-systems, while the LUMO would also be located on the aromatic framework. DFT calculations provide precise energies for these orbitals and a visual representation of their spatial distribution. iqce.jp

Table 2: Illustrative Frontier Molecular Orbital Data This table shows the kind of data obtained from FMO analysis. The values are representative for similar heterocyclic compounds.

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.5
ΔE (Gap) ELUMO - EHOMO 3.5 to 4.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen atom and the sulfur atom.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent neutral or weakly interacting areas. researchgate.net

The MEP surface provides a comprehensive picture of the molecule's size, shape, and charge distribution, offering insights into how it will interact with other molecules and biological targets. researchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. semanticscholar.org

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): S = 1 / η. It is the reciprocal of hardness and indicates a higher propensity for reaction.

Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = χ² / (2η). It quantifies the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors pinpoint specific reactive sites within the molecule.

Fukui Functions (f(r)): These functions identify which atoms in a molecule are most susceptible to different types of attack. researchgate.net The condensed Fukui function is used to determine the reactivity of each atomic site for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netuchile.cl

Average Local Ionization Energy (ALIE): The ALIE surface reveals the regions from which it is easiest to remove an electron, highlighting sites prone to electrophilic attack. chemrxiv.org

Table 3: Global Reactivity Descriptors and Their Significance (Conceptual)

Descriptor Formula Significance
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation or change; related to stability.
Chemical Softness (S) 1 / η Measure of polarizability and reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Electron-attracting power.
Electrophilicity Index (ω) χ² / (2η) Propensity to act as an electrophile.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method provides quantitative insight into the bonding and electronic structure of a molecule.

Key information obtained from NBO analysis includes:

Charge Delocalization: It quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). acs.org

Stabilization Energy (E(2)): This value, derived from second-order perturbation theory, measures the strength of donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. acs.org

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. arxiv.org The resulting frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra. faccts.descm.com This theoretical spectrum is an invaluable tool for interpreting and assigning the vibrational modes observed in experimental spectra. osti.govresearchgate.net

The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration. faccts.de Each mode corresponds to a specific molecular motion, such as stretching, bending, or torsion. By comparing the calculated and experimental spectra, a detailed assignment of the fundamental vibrational bands can be achieved. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C=N and C=C stretching within the quinoline ring, C-S stretching of the thienyl ring, and C-Br stretching. chemrxiv.org

Table 4: Predicted Characteristic Vibrational Frequencies (Illustrative) This table provides an example of expected vibrational modes and their typical frequency ranges based on DFT calculations for similar structures.

Vibrational Mode Typical Frequency Range (cm-1) Expected Intensity (IR/Raman)
Aromatic C-H Stretch 3100 - 3000 Medium / Strong
Quinoline Ring C=C/C=N Stretch 1620 - 1500 Strong / Strong
Thienyl Ring C=C Stretch 1480 - 1350 Medium / Medium
C-Br Stretch 700 - 500 Strong / Medium
C-S Stretch 750 - 650 Medium / Strong

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for verifying molecular structures and understanding the electronic environment of nuclei. For quinoline derivatives, these predictions are typically performed using quantum mechanical methods.

Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, often coupled with Hartree-Fock (HF) or Density Functional Theory (DFT) like B3LYP, are employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are generally performed on the molecule's optimized geometry. The predicted isotropic shielding values are then converted into chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts depend heavily on the electronic environment of each nucleus. For this compound, theoretical predictions would help in assigning the signals in an experimental spectrum, especially for the closely spaced aromatic protons on the quinoline and thienyl rings. The electron-withdrawing effect of the bromine atoms at positions 6 and 8 would be expected to cause a downfield shift for nearby protons and carbons compared to the unsubstituted parent quinoline.

Table 1: Illustrative Theoretical vs. Experimental NMR Chemical Shift Data This table demonstrates the typical format for comparing theoretical and experimental data for a quinoline derivative. Specific values for this compound require a dedicated computational study.

AtomTheoretical Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Difference (Δδ, ppm)
H-3DataDataData
H-4DataDataData
H-5DataDataData
C-6DataDataData
C-8DataDataData

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Transitions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations provide crucial insights into its flexibility, conformational preferences, and interactions with its environment. researchgate.netnih.gov

Simulations are typically performed using a force field (like CHARMM or AMBER) in a simulated environment, such as a water box with periodic boundary conditions, to mimic laboratory conditions. mdpi.com The analysis of the simulation trajectory can reveal the root-mean-square deviation (RMSD) and fluctuations (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. mdpi.comnih.gov This dynamic information is essential for a complete understanding of the molecule's behavior, which cannot be obtained from static structural models alone. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. dergipark.org.tr These models are valuable for predicting the properties of new or untested compounds, thereby accelerating materials discovery. nih.gov For this compound, QSPR studies would focus on predicting properties derived from its molecular structure, excluding biological activity.

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure. dergipark.org.tr Statistical methods, such as Multiple Linear Regression (MLR) often combined with a Genetic Algorithm (GA) for descriptor selection, are then used to create a predictive model. nih.gov

For quinoline derivatives, QSPR models have been successfully developed to predict a range of physicochemical properties. dergipark.org.trnih.gov

Table 2: Physicochemical Properties Predictable by QSPR Models

PropertyDescriptionRelevant Descriptors
Polarizability (α)The ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.govElectronic, topological, and constitutional descriptors.
Refractive Index (n)A measure of how light propagates through the material. nih.govMolecular volume, polarizability, and electronic descriptors.
Molar RefractivityA measure of the total polarizability of a mole of a substance. dergipark.org.trTopological and quantum-chemical descriptors.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to electronic excitability. nih.govQuantum-chemical and electronic descriptors.

Investigation of Linear and Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor motifs, are of great interest for applications in nonlinear optics (NLO). bohrium.comnih.gov Computational chemistry provides essential tools for predicting and understanding the NLO response of molecules like this compound.

The NLO properties of a molecule are determined by its response to an external electric field. This response is described by the polarizability (α, a linear effect) and the hyperpolarizabilities (β, γ, etc., nonlinear effects). The first hyperpolarizability (β) is particularly important for second-order NLO applications.

These properties are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), with appropriate basis sets like 6-311G(d,p). mdpi.com The calculations yield the tensor components of α and β. The average polarizability (<α>) and the total first hyperpolarizability (β_tot) are then computed from these tensors using the following equations mdpi.com:

<α> = (α_xx + α_yy + α_zz) / 3

β_tot = [(β_x + β_y + β_z)²]^(1/2) where β_i = β_iii + β_ijj + β_ikk

The calculated values indicate the magnitude of the NLO response, which can be compared to well-known NLO materials like urea (B33335) for benchmarking. researchgate.net

Table 3: Representative Calculated NLO Properties for a Quinoline Derivative

PropertyCalculated Value (a.u.)Unit
Dipole Moment (μ)DataDebye
Average Polarizability (<α>)Dataesu
Total First Hyperpolarizability (β_tot)Dataesu

The specific substituents on the quinoline core are crucial in determining the optoelectronic properties of this compound. The structure can be analyzed within the framework of a Donor-π-Acceptor (D-π-A) system, which is a common strategy for designing efficient NLO molecules. rsc.org

Dibromo Substituents: The two bromine atoms at positions 6 and 8 of the quinoline ring act as electron-withdrawing groups. Their presence increases the electron-accepting character of the quinoline system. This generally leads to a lowering of the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO).

Thienyl Substituent: The 3-thienyl group at position 2 acts as both a π-conjugated linker and a potential electron donor. Thiophene (B33073) and its derivatives are known to be effective π-systems in organic electronic materials. researchgate.net This substituent facilitates intramolecular charge transfer (ICT) from the thienyl moiety towards the electron-deficient dibromo-quinoline core upon electronic excitation.

The combination of the electron-donating/linking thienyl group and the electron-accepting dibromo-quinoline core creates a push-pull system. This ICT character is fundamental to a large NLO response. rsc.org Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can visualize the HOMO and LUMO distributions to confirm this charge transfer nature. A smaller HOMO-LUMO energy gap, which is expected due to these substitutions, is often correlated with enhanced polarizability and hyperpolarizability. mdpi.com Therefore, the specific arrangement of the dibromo and thienyl substituents is predicted to give this compound significant NLO properties. researchgate.net

Advanced Research Applications and Chemical Transformations of 6,8 Dibromo 2 3 Thienyl Quinoline

Role as a Key Intermediate in Multi-Component Reactions and Complex Chemical Synthesis

The structural framework of 6,8-Dibromo-2-(3-thienyl)quinoline makes it an ideal precursor in multi-component reactions (MCRs) and the synthesis of complex molecules. The quinoline (B57606) nucleus itself is a common feature in a wide array of natural products and pharmacologically active compounds. researchgate.netacs.org The presence of the thiophene (B33073) ring introduces additional possibilities for creating quinoline-thiophene hybrid molecules, which have shown promise as anticancer agents. researchgate.net

Researchers have successfully employed quinoline derivatives in various synthetic strategies to build structurally diverse and functionalized molecules. acs.org The dibrominated nature of this compound provides two distinct reaction sites, allowing for sequential and controlled functionalization. This dual reactivity is crucial for constructing complex molecular architectures with high precision and efficiency.

For instance, the development of fused steroid-quinoline hybrids has been achieved through sequential amination, annulation, and aromatization reactions, highlighting the utility of functionalized quinolines in creating complex, bioactive compounds. acs.org The ability to selectively functionalize the quinoline core is a significant advantage in medicinal chemistry, where even minor structural modifications can lead to substantial changes in biological activity.

Potential in Materials Science and Optoelectronic Applications

The combination of the electron-deficient quinoline ring and the electron-rich thiophene ring in this compound suggests significant potential for applications in materials science, particularly in the field of optoelectronics.

Quinoline-thiophene hybrid systems are being actively investigated for their potential as advanced functional materials. researchgate.netresearchgate.net The intramolecular charge transfer characteristics that can arise from the donor-acceptor nature of the thiophene and quinoline moieties, respectively, are of particular interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The ability to functionalize the 6- and 8-positions of the quinoline core allows for the fine-tuning of the electronic properties of these hybrid systems. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the optical and electronic properties of the material.

Furthermore, the dibromo functionality allows for the incorporation of this quinoline-thiophene unit into larger conjugated polymer systems through cross-coupling polymerization reactions. Such polymers could exhibit interesting charge transport properties and find use in organic field-effect transistors (OFETs). The synthesis of thiophene and pyridine-substituted quinoline-based molecules and their subsequent electropolymerization has demonstrated the potential of these systems for energy storage applications. researchgate.net

Design of Components for Dye-Sensitized Solar Cells (DSSCs) and Related Photonic Technologies

The quest for efficient and cost-effective solar energy conversion has propelled significant research into metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net Quinoline derivatives are promising candidates for these applications due to their excellent thermal and oxidative stability, as well as their inherent electronic properties that facilitate their use as electron transport materials. researchgate.net The structure of this compound is particularly well-suited for its use as a molecular scaffold in the design of DSSC sensitizers.

In a typical DSSC organic dye, a Donor-π-Acceptor (D-π-A) or a Donor-Acceptor-π-Acceptor (D-A-π-A) architecture is employed to facilitate efficient intramolecular charge transfer upon photoexcitation. researchgate.net Within this framework, the 2-(3-thienyl)quinoline (B2656435) moiety can serve as the crucial π-bridge, which connects the electron-donating and electron-accepting parts of the molecule. The quinoline ring itself can act as an auxiliary acceptor, enhancing the electron-withdrawing capability of the system. researchgate.net

The true potential of this compound lies in its capacity for synthetic modification. The bromine atoms at the 6- and 8-positions of the quinoline ring are reactive sites, enabling the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the systematic engineering of the dye's properties:

An electron-donating group (e.g., diphenylamine) can be attached at one of the bromine positions.

An electron-accepting and anchoring group (e.g., cyanoacrylic acid) can be linked to the other position or to the thiophene ring.

Ligand Design and Coordination Chemistry Investigations

The rich coordination chemistry of N-heterocyclic compounds makes them indispensable in fields ranging from catalysis to materials science. colab.ws The this compound molecule is an exemplary precursor for crafting sophisticated ligands for transition metal complexes.

Exploration of this compound as a Precursor for Ligand Synthesis

The synthetic utility of this compound as a ligand precursor is rooted in the reactivity of its C-Br bonds. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are fundamental tools in modern synthetic chemistry. nih.govbeilstein-journals.org This reactivity allows for the regioselective introduction of a wide array of functional groups, effectively transforming the initial simple molecule into a complex, multidentate ligand.

For instance, aryl, alkynyl, or other heterocyclic moieties can be attached at the 6- and 8-positions. beilstein-journals.org This "modular" synthetic strategy is highly advantageous as it enables the creation of a combinatorial library of ligands from a single, readily accessible starting material. By carefully selecting the groups to be introduced, chemists can systematically tune the steric and electronic properties of the resulting ligand to achieve a desired outcome in its coordination behavior and the functionality of its metal complex.

Table 1: Potential Ligand Synthesis Reactions from this compound

Reaction Type Reagents Position(s) of Functionalization Resulting Functionality
Suzuki Coupling Arylboronic Acid, Pd Catalyst 6 and/or 8 Aryl groups
Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts 6 and/or 8 Alkynyl groups
Buchwald-Hartwig Amination Amine, Pd Catalyst 6 and/or 8 Amino groups

This synthetic flexibility makes this compound a powerful building block for designing bespoke ligands for specific applications in catalysis, sensing, or molecular electronics.

Studies of Metal Complexation and Structural Analysis of Resulting Coordination Compounds

Ligands derived from the 2-(3-thienyl)quinoline framework are known to form stable complexes with a variety of transition metals, including ruthenium(II), iridium(III), platinum(II), copper(II), and zinc(II). researchgate.netresearchgate.netnih.govrsc.org The primary coordination site is typically the nitrogen atom of the quinoline ring. If the substituents introduced at the 6- or 8-positions (or on the thiophene ring) contain additional donor atoms (e.g., nitrogen from a pyridine (B92270) ring or oxygen from a carbonyl group), the ligand can act in a bidentate or tridentate fashion, forming highly stable chelate complexes. researchgate.netnih.gov

Table 2: Examples of Metal Complexes with Related Quinoline-Thiophene Ligands

Metal Ion Ligand Type Coordination Mode Potential Application Reference
Ir(III) 2-(Thienyl)quinoxaline C^N Cyclometalation Deep Red Emitters (OLEDs) rsc.orgresearchgate.net
Pt(II) Quinoline-functionalized Thiophene C-H/C-S Activation Catalysis researchgate.net
Cu(II), Zn(II), Co(II) Thiophene Carboxamides with Pyridine Bidentate (N,O) Therapeutic Agents nih.gov

These examples underscore the rich coordination chemistry that can be anticipated for ligands synthesized from this compound.

Influence of Quinoline and Thiophene Moieties on Ligand Coordination Properties and Electronic Structures of Complexes

The distinct chemical nature of the quinoline and thiophene rings exerts a profound influence on the properties of the resulting metal complexes.

Quinoline Moiety: The quinoline ring system, with its nitrogen atom, acts as a strong σ-donor and a moderate π-acceptor ligand. This ability to engage in both σ-donation and π-backbonding stabilizes the metal center and significantly influences the electronic structure of the complex. The steric bulk of the quinoline ring can also dictate the geometry around the metal ion and affect the accessibility of the metal center to substrates in catalytic applications. researchgate.net

The interplay between the electron-donating/accepting character of the quinoline, the electron-rich nature of the thiophene, and the specific properties of any additional functional groups introduced allows for the precise tuning of the electronic and photophysical properties of the metal complexes. researchgate.netresearchgate.net For example, in luminescent complexes, this tuning can shift the emission wavelength across the visible spectrum, which is critical for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgresearchgate.net The combination of these two heterocyclic systems provides a powerful tool for designing metal complexes with tailored reactivity, stability, and photophysical behavior.

Q & A

Q. What are the common synthetic routes for 6,8-Dibromo-2-(3-thienyl)quinoline?

Methodological Answer: The synthesis typically involves bromination of precursor quinolines followed by functionalization at the 2-position. A robust approach starts with brominating 1,2,3,4-tetrahydroquinoline to yield 6,8-dibromoquinoline, which undergoes metal-bromine exchange (e.g., Grignard or organolithium reagents) for substitution at the 2-position. For thienyl incorporation, coupling reactions (e.g., Suzuki-Miyaura) with 3-thienylboronic acid can be employed using palladium catalysts like Pd(PPh₃)₄ under inert conditions. Optimization of solvent (e.g., THF), temperature, and base (e.g., Cs₂CO₃) is critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a multi-analytical approach:

  • Elemental Analysis: Confirms stoichiometric ratios of C, H, N, Br, and S.
  • IR Spectroscopy: Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹, thienyl C-S vibrations).
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon signals for bromine-adjacent carbons (deshielded due to electronegativity).
  • Mass Spectrometry (HRMS): Verifies molecular ion peaks and isotopic patterns (distinct for Br₂).
    Cross-referencing with crystallographic data (e.g., X-ray diffraction) resolves ambiguities in regiochemistry .

Q. What are the key reactivity patterns of brominated quinolines in cross-coupling reactions?

Methodological Answer: The C-Br bonds at the 6- and 8-positions are highly reactive in Pd-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira). Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings.
  • Solvent/Base: THF or DMF with Cs₂CO₃/K₂CO₃ for deprotonation.
  • Selectivity: Sequential substitution (e.g., 8-Br first due to steric accessibility) allows controlled functionalization.
    For example, coupling 6,8-dibromoquinoline with 3-thienylboronic acid at 80°C in THF yields 6-bromo-8-(3-thienyl)quinoline, which can undergo further substitution .

Advanced Research Questions

Q. How do substituents on the quinoline core influence its biological activity?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:

  • Bromine: Enhances lipophilicity and membrane permeability, critical for anticancer activity.
  • 3-Thienyl Group: Introduces π-stacking interactions with biomolecular targets (e.g., DNA topoisomerases).
  • Methoxy Groups: Increase solubility but may reduce cytotoxicity.
    In vitro assays (e.g., MTT against HeLa cells) comparing 6,8-dibromoquinoline derivatives show that 3-thienyl substitution improves IC₅₀ values by 2–3 fold compared to methoxy analogs .

Q. What computational methods are used to predict degradation pathways of quinoline derivatives?

Methodological Answer: Density Functional Theory (DFT) at the MN15L/6-311G(d) level calculates:

  • Natural Charge Distribution: Predicts electrophilic attack sites (e.g., C2 in quinoline).
  • Reaction Pathways: Simulates hydroxyl radical (•OH) addition or chlorination steps.
    For example, DFT predicts 2(1H)-quinolinone as a primary degradation product of 6,8-dibromoquinoline in electro-Fenton systems, validated via GC-MS .

Q. What strategies optimize metal-catalyzed cross-coupling reactions for 6,8-dibromoquinoline derivatives?

Methodological Answer: Optimization involves:

  • Microwave Acceleration: Reduces reaction time from hours to minutes (e.g., 8-arylquinoline synthesis in 20 min at 150°C).
  • Ligand Engineering: Bulky ligands (e.g., XPhos) improve selectivity for mono-substitution.
  • Solvent Screening: Polar aprotic solvents (DMF) enhance Pd stability for high-temperature reactions.
    Yields >70% are achievable for this compound using Pd(OAc)₂/XPhos in DMF at 120°C .

Q. How can electrochemical methods elucidate the environmental fate of this compound?

Methodological Answer: Bipolar electro-Fenton systems degrade the compound via:

  • •OH Radical Generation: From H₂O₂ activation at pH 3.0.
  • Active Chlorine Species: Formed with NaCl electrolyte, enabling halogenation.
    Kinetic studies (COD reduction) follow first-order models (k = 0.08 min⁻¹). GC-MS identifies intermediates like 5-chloro-8-hydroxyquinoline, suggesting sequential dehalogenation and oxidation .

Q. What role do halogen substituents play in corrosion inhibition properties of quinoline derivatives?

Methodological Answer: Bromine enhances inhibition efficiency (%IE) by:

  • Adsorption Strength: Br’s electronegativity increases metal surface binding via donor-acceptor interactions.
  • Steric Effects: Bulky Br groups block aggressive ions (e.g., Cl⁻) from mild steel.
    Electrochemical impedance spectroscopy (EIS) shows %IE increases from 65% (H-substituted) to 82% for 6,8-dibromoquinoline in 1 M HCl, correlating with lower corrosion current densities .

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